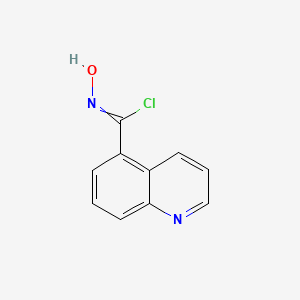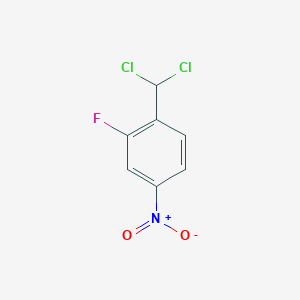
1-(Dichloromethyl)-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and nitro functional groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene typically involves the introduction of the dichloromethyl group to a pre-existing fluoronitrobenzene framework. One common method includes the reaction of 2-fluoro-4-nitrobenzene with dichloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction parameters such as temperature, pressure, and concentration of reagents are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The dichloromethyl group can be oxidized to formyl or carboxyl groups under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce 1-(Aminomethyl)-2-fluoro-4-nitrobenzene.
- Oxidation reactions result in compounds like 1-(Formyl)-2-fluoro-4-nitrobenzene.
Scientific Research Applications
1-(Dichloromethyl)-2-fluoro-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The fluoro group can enhance the compound’s stability and reactivity by influencing electronic distribution within the molecule.
Comparison with Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but lacking the aromatic and nitro functionalities.
Dichloromethyl methyl ether: Shares the dichloromethyl group but differs in its overall structure and reactivity.
1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar chloromethyl groups but different core structures and biological activities.
Uniqueness: 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the fluoro and nitro groups enhances its stability and potential for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H4Cl2FNO2 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-7(9)5-2-1-4(11(12)13)3-6(5)10/h1-3,7H |
InChI Key |
CRBAKBHZHVEZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


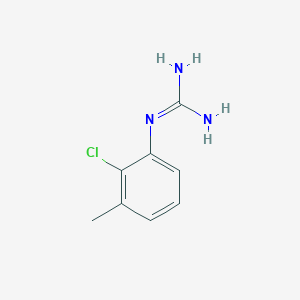
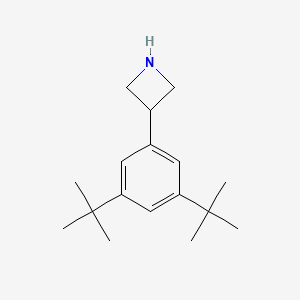

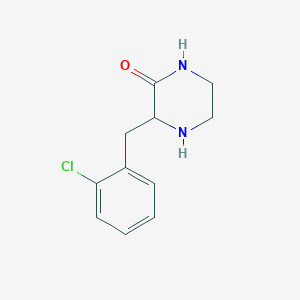
![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
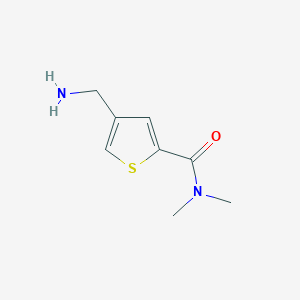
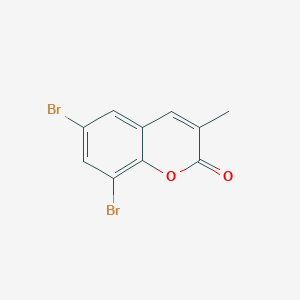
![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)
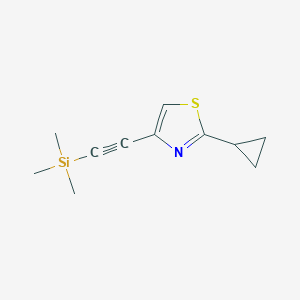
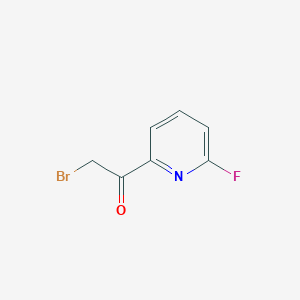
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
